molecular formula C13H11Cl2NO3 B1531359 3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid CAS No. 774605-57-1

3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B1531359
CAS No.: 774605-57-1
M. Wt: 300.13 g/mol
InChI Key: LNPRSLPLJGGYGI-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a propyl chain, and a carboxylic acid functional group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-dichlorobenzene as the starting material.

    Attachment of the Propyl Chain: The propyl chain can be attached through an alkylation reaction using a suitable alkyl halide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Alcohols, aldehydes, or reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)-5-propyl-1,3-oxazole-4-carboxylic acid: Similar structure but with a different oxazole ring.

    3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a methyl group instead of a propyl chain.

    3-(2,6-Dichlorophenyl)-5-propyl-1,2-thiazole-4-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its dichlorophenyl group and oxazole ring contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-2-4-9-11(13(17)18)12(16-19-9)10-7(14)5-3-6-8(10)15/h3,5-6H,2,4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPRSLPLJGGYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
3-(2,6-Dichlorophenyl)-5-propyl-1,2-oxazole-4-carboxylic acid

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